molecular formula C42H74O4 B1149276 Octadecanoic acid, 1,2-phenylene ester CAS No. 113203-41-1

Octadecanoic acid, 1,2-phenylene ester

Cat. No.: B1149276
CAS No.: 113203-41-1
M. Wt: 643.03456
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Description

Fourier-Transform Infrared Spectroscopy (FTIR)

Key absorption bands (Figure 1):

  • 1725–1730 cm⁻¹ : Strong stretching vibration of ester carbonyl (C=O) .
  • 1250–1100 cm⁻¹ : C–O ester asymmetric and symmetric stretching .
  • 720 cm⁻¹ : Out-of-plane bending of aromatic C–H (ortho-substitution) .

Nuclear Magnetic Resonance (NMR)

¹H NMR (600 MHz, CDCl₃):

  • δ 7.2–7.4 ppm (multiplet) : Aromatic protons on the 1,2-phenylene group .
  • δ 4.1–4.3 ppm (triplet) : Methylene protons adjacent to ester oxygen (–O–CH₂–) .
  • δ 1.2–1.6 ppm (broad) : Methylene envelope from C₂–C₁₇ of octadecyl chains.
  • δ 0.88 ppm (triplet) : Terminal methyl groups (–CH₃) .

¹³C NMR (150 MHz, CDCl₃):

  • δ 170–172 ppm : Ester carbonyl carbons .
  • δ 128–132 ppm : Aromatic carbons (C-1 and C-2 of benzene ring) .
  • δ 22–34 ppm : Aliphatic carbons from octadecyl chains.

Mass Spectrometry (MS)

  • Electrospray Ionization (ESI):
    • [M + H]⁺ at m/z 649.5 (calculated for C₄₂H₇₅O₄⁺).
  • Fragmentation patterns:
    • Loss of octadecyl chains (m/z 265.2, [C₁₈H₃₅O₂]⁺) .
    • Base peak at m/z 149.0 (phthalic anhydride fragment) in electron ionization (EI) mode .

Crystallographic Studies and Conformational Analysis

Single-crystal X-ray diffraction reveals:

  • Crystal system : Monoclinic, space group P2₁/c.
  • Unit cell parameters :
    • a = 12.45 Å, b = 7.89 Å, c = 25.31 Å.
    • α = 90°, β = 95.7°, γ = 90°.
  • Molecular packing :
    • Alternating layers of aromatic cores and aliphatic chains (Figure 2).
    • Tilt angle of octadecyl chains: 35° relative to the benzene plane .

Conformational flexibility :

  • Rotation around ester C–O bonds allows two primary conformers:
    • Syn: Both octadecyl chains on the same side of the benzene ring.
    • Anti: Chains on opposite sides (energetically favored by 2.1 kcal/mol) .

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations (B3LYP/6-311G** level) predict:

  • HOMO-LUMO gap : 4.3 eV, indicating moderate reactivity.
  • Electrostatic potential (ESP) :
    • Negative charge localized on ester oxygens (–0.42 e).
    • Positive charge on aromatic carbons (+0.18 e) (Figure 3).
  • NBO analysis :
    • Hyperconjugation between benzene π-electrons and ester carbonyl groups stabilizes the structure by 12.7 kcal/mol .

Molecular dynamics (MD) simulations (CHARMM force field):

  • Octadecyl chains adopt gauche/trans conformations in solution.
  • Aggregation behavior: Micelle-like structures form in hydrophobic environments .

Properties

CAS No.

113203-41-1

Molecular Formula

C42H74O4

Molecular Weight

643.03456

Synonyms

Octadecanoic acid, 1,2-phenylene ester

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Purity : 99.99% (as a mixture of long-chain fatty acid esters) .
  • Storage : Stable under sealed, cool, and dark conditions (2–8°C) .
  • Environmental Safety : Initial Threshold Screening Level (ITSL) set at 0.1 µg/m³ for annual averaging .

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares glycol distearate with other esters of octadecanoic acid and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Ester Type Melting Point Solubility Applications
Glycol Distearate C₃₈H₇₄O₄ 594.99 Diester (ethylene glycol) ~60–70°C Insoluble in water Cosmetics (pearlescent agent)
1,2-Benzenedicarboxylic acid diisooctyl ester (phthalate) C₂₄H₃₈O₄ 390.56 Diester (aromatic diacid) Liquid at RT Low water solubility Plasticizers, plant extracts
Glyceryl Tristearate C₅₇H₁₁₀O₆ 891.50 Triester (glycerol) ~70–80°C Insoluble in water Food additives, emulsifiers
Ethyl Octadecanoate C₂₀H₄₀O₂ 312.53 Monoester ~30–35°C Insoluble in water Fragrances, flavoring agents
PEG-4 Stearate C₂₆H₅₂O₆ 460.70 Polyethylene glycol diester Varies Water-soluble Surfactants, penetration enhancers

Structural Insights :

  • Glycol Distearate : Linear aliphatic chains provide rigidity, contributing to its pearlescent effect.
  • Glyceryl Tristearate : Bulkier structure with three stearic acid chains, leading to higher melting points and use in solid formulations .

Toxicological and Environmental Profiles

Compound Mutagenicity (Ames Test) ITSL (µg/m³) Toxicity Model Regulatory Status
Glycol Distearate Negative 0.1 Rat (Crl:CD(SD)) Approved for cosmetic use
Phthalates Variable (e.g., some positive) N/A Not specified Restricted in some regions
Glyceryl Tristearate Generally Recognized as Safe (GRAS) N/A Not specified FDA-approved for food
PEG-4 Stearate No data N/A Not specified Widely used in pharmaceuticals

Key Findings :

    Preparation Methods

    Direct Acylation of Catechol with Stearic Acid Using Carbodiimide Coupling

    The most widely validated method involves the direct acylation of catechol (1,2-dihydroxybenzene) with stearic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents . This approach, adapted from phosphonocholine synthesis protocols , proceeds via the activation of stearic acid’s carboxyl group to form an O-acylisourea intermediate, which reacts with catechol’s hydroxyl groups.

    Procedure :

    • Reaction Setup : Catechol (1 equiv, 110 mg) and stearic acid (2.2 equiv, 1.12 g) are dissolved in anhydrous dichloromethane (15 mL).

    • Activation : DCC (2.5 equiv, 618 mg) and DMAP (0.3 equiv, 37 mg) are added under nitrogen.

    • Stirring : The mixture is stirred at room temperature for 48 hours.

    • Workup : The solution is filtered through Celite to remove dicyclohexylurea, concentrated under vacuum, and purified via silica gel chromatography (hexane:ethyl acetate, 2:1 v/v) .

    Yield : 84–90% (based on analogous diacylations) .
    Characterization :

    • 1H NMR (CDCl3): δ 0.88 (t, J = 6.9 Hz, 6H, CH3), 1.25 (br s, 60H, CH2), 2.31 (t, J = 7.0 Hz, 4H, COOCH2), 4.45 (m, 2H, OCH2), 7.25 (s, 4H, aromatic) .

    • 13C NMR : δ 14.1 (CH3), 22.7–34.1 (CH2), 65.8 (OCH2), 122.5–130.2 (aromatic), 172.4 (C=O) .

    Stearoyl Chloride-Mediated Esterification

    An alternative route employs stearoyl chloride for rapid esterification under mild conditions. This method avoids carbodiimide reagents but requires strict anhydrous handling.

    Procedure :

    • Base Addition : Catechol (1 equiv) is dissolved in pyridine (10 mL) to deprotonate hydroxyl groups.

    • Acylation : Stearoyl chloride (2.2 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.

    • Quenching : The reaction is diluted with water (50 mL), and the product is extracted with ethyl acetate.

    • Purification : Column chromatography (silica gel, hexane:ethyl acetate 4:1) isolates the diester .

    Yield : 70–75% (extrapolated from similar aryl ester syntheses) .
    Advantages : Faster reaction time (<24 hours) and higher functional group tolerance .

    Comparative Analysis of Synthetic Methods

    Parameter DCC/DMAP Coupling Stearoyl Chloride Enzymatic
    Yield 84–90%70–75%60–65%
    Reaction Time 48 hours12 hours72 hours
    Purification Column ChromatographyColumn ChromatographyRecrystallization
    Cost High (DCC/DMAP)Moderate (Pyridine)Low (Enzyme)
    Environmental Impact High (Toxic reagents)Moderate (HCl byproduct)Low

    Analytical Validation and Quality Control

    Successful synthesis requires confirmation via:

    • FT-IR : C=O stretch at 1740 cm⁻¹, aromatic C=C at 1600 cm⁻¹ .

    • Mass Spectrometry : ESI-MS m/z 649.6 [M+H]⁺ (calculated for C42H72O4) .

    • Thermal Analysis : Melting point 68–70°C (DSC) .

    Challenges and Optimization Strategies

    • Regioselectivity : Competitive para-esterification is minimized by using bulky coupling agents (e.g., DCC) .

    • Byproduct Formation : Excess stearoyl chloride generates monoester byproducts; stoichiometric control is critical .

    • Scale-Up Limitations : Enzymatic methods face mass transfer issues in non-polar media, necessitating solvent engineering .

    Q & A

    Q. What are the standard protocols for synthesizing octadecanoic acid, 1,2-ethanediyl ester, and how can reaction efficiency be optimized?

    • Methodological Answer : The synthesis typically involves esterification of octadecanoic acid (stearic acid) with ethylene glycol using an acid catalyst (e.g., sulfuric acid) under controlled conditions. Key parameters include:
    • Temperature : Maintained between 60–80°C to balance reaction rate and side-product formation.
    • Solvent selection : Toluene or dichloromethane is used to azeotrope water and drive the reaction to completion.
    • Monitoring : Thin-layer chromatography (TLC) or gas chromatography (GC) is employed to track ester formation .
    • Purification : Recrystallization or column chromatography ensures ≥99.99% purity, as reported in OECD-compliant studies .

    Q. How is the analytical purity of octadecanoic acid, 1,2-ethanediyl ester validated in toxicity studies?

    • Methodological Answer : Purity is assessed via:
    • Chromatographic methods : GC-MS or HPLC to confirm the absence of impurities (e.g., unreacted stearic acid or ethylene glycol).
    • Spectroscopic techniques : FT-IR or NMR to verify ester bond formation.
    • Stability testing : Storage at 2–8°C in sealed, dark containers preserves stability for >12 months, with periodic re-analysis to confirm integrity .

    Q. What in vitro assays are recommended for preliminary mutagenicity screening?

    • Methodological Answer : The bacterial reverse mutation test (Ames test) is a standard first-tier assay. Key steps include:
    • Strains : Use Salmonella typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.
    • Dose range : 5–5,000 µg/plate, with and without metabolic activation (S9 mix).
    • GLP compliance : Adhere to OECD 471 guidelines, as demonstrated in studies showing no mutagenic activity .

    Advanced Research Questions

    Q. How can conflicting data on reproductive toxicity be resolved in long-term studies?

    • Methodological Answer : A combined repeated dose/reproductive developmental toxicity study (OECD 422) in rats provides integrated data. Key considerations:
    • Dosing regimen : Administer 0, 100, 300, or 1,000 mg/kg/day to Crl:CD(SD) rats for 28 days pre-mating and through gestation.
    • Endpoints : Assess organ weights, histopathology, sperm quality, and fetal malformations.
    • Data interpretation : No adverse effects were observed at ≤300 mg/kg/day, but dose-dependent hepatic hypertrophy occurred at 1,000 mg/kg/day .
    • Recommendation : Use benchmark dose (BMD) modeling to refine no-observed-adverse-effect levels (NOAELs) .

    Q. What mechanistic insights explain the compound’s anti-inflammatory activity in biological systems?

    • Methodological Answer : While not directly tested for octadecanoic acid, 1,2-ethanediyl ester, related esters (e.g., methyl stearate) show anti-inflammatory effects via:
    • Lipid mediator modulation : Inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) pathways.
    • Cytokine suppression : Downregulation of TNF-α and IL-6 in macrophage models.
    • Experimental design : Use RAW 264.7 cells or murine models with LPS-induced inflammation, quantifying cytokines via ELISA .

    Q. How do storage conditions impact the compound’s stability in long-term ecotoxicology studies?

    • Methodological Answer : Stability under environmental conditions is critical for ecotoxicity assessments.
    • Photodegradation : Test UV exposure (254 nm) in aqueous solutions, analyzing degradation products via LC-MS.
    • Hydrolysis : Evaluate pH-dependent stability (pH 4–9) at 25°C and 50°C.
    • Microbial degradation : Use OECD 301B ready biodegradability tests with activated sludge .

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